5-(1-methyl-1H-phenanthro[9,10-d]imidazol-2-yl)-2-thiophenecarbaldehyde
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Overview
Description
5-(1-methyl-1H-phenanthro[9,10-d]imidazol-2-yl)-2-thiophenecarbaldehyde is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is known for its unique structure and properties that make it a promising candidate for various research studies.
Mechanism of Action
The mechanism of action of 5-(1-methyl-1H-phenanthro[9,10-d]imidazol-2-yl)-2-thiophenecarbaldehyde is not fully understood. However, studies have suggested that it may work by inhibiting certain enzymes or signaling pathways that are involved in cancer or inflammation.
Biochemical and Physiological Effects:
Studies have shown that 5-(1-methyl-1H-phenanthro[9,10-d]imidazol-2-yl)-2-thiophenecarbaldehyde exhibits anti-cancer and anti-inflammatory properties. It has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been found to exhibit good biocompatibility, making it a promising candidate for use in biomedical applications.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-(1-methyl-1H-phenanthro[9,10-d]imidazol-2-yl)-2-thiophenecarbaldehyde in lab experiments is its unique structure and properties. This compound has been found to exhibit good biocompatibility and charge transport properties, making it a promising candidate for various research applications. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 5-(1-methyl-1H-phenanthro[9,10-d]imidazol-2-yl)-2-thiophenecarbaldehyde. One direction is to further study its anti-cancer and anti-inflammatory properties and explore its potential use in drug discovery. Another direction is to study its charge transport properties and explore its potential use in organic electronics. Additionally, further research is needed to fully understand its mechanism of action and to optimize its synthesis method for various research applications.
Synthesis Methods
The synthesis of 5-(1-methyl-1H-phenanthro[9,10-d]imidazol-2-yl)-2-thiophenecarbaldehyde involves the reaction of 2-thiophenecarboxaldehyde with 1-methyl-1H-phenanthro[9,10-d]imidazole in the presence of a suitable catalyst. This method has been optimized to produce high yields of the compound with good purity.
Scientific Research Applications
The unique structure and properties of 5-(1-methyl-1H-phenanthro[9,10-d]imidazol-2-yl)-2-thiophenecarbaldehyde make it a promising candidate for various scientific research applications. This compound has been studied for its potential use in drug discovery, as it has been found to exhibit anti-cancer and anti-inflammatory properties. It has also been studied for its potential use in organic electronics, as it has been found to exhibit good charge transport properties.
properties
IUPAC Name |
5-(3-methylphenanthro[9,10-d]imidazol-2-yl)thiophene-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2OS/c1-23-20-17-9-5-3-7-15(17)14-6-2-4-8-16(14)19(20)22-21(23)18-11-10-13(12-24)25-18/h2-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHQGBYMMBPMJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=CC=CC=C3C4=CC=CC=C42)N=C1C5=CC=C(S5)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Methylphenanthro[9,10-d]imidazol-2-yl)thiophene-2-carbaldehyde |
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